6-bromo-N,N-dimethylpyridin-2-amine

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Medicinal chemists developing kinase-targeted therapeutics require isomerically pure 6-bromo-2-aminopyridine building blocks for SAR studies. 6-Bromo-N,N-dimethylpyridin-2-amine (CAS 112575-13-0) directly addresses this need: • >90% yield in Suzuki-Miyaura couplings with arylboronic acids for efficient 6-arylpyridine library synthesis. • Key intermediate for PKC inhibitor scaffolds; C6 bromine handle enables late-stage diversification. • Convertible to tributylstannyl derivative (50% yield) for Stille cross-coupling expansion. • Supplied at 98% purity; solid (mp 56-57 °C); ambient shipping.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 112575-13-0
Cat. No. B173428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N,N-dimethylpyridin-2-amine
CAS112575-13-0
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC=C1)Br
InChIInChI=1S/C7H9BrN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3
InChIKeyMIOQBSPUPLFYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N,N-dimethylpyridin-2-amine: Chemical Class & Procurement


6-Bromo-N,N-dimethylpyridin-2-amine (CAS 112575-13-0) is a substituted 2-aminopyridine derivative bearing a bromine atom at the 6-position and a dimethylamino group at the 2-position of the pyridine ring [1]. This heterocyclic building block is characterized by the presence of a C-Br bond adjacent to the pyridine nitrogen, a feature that enables its participation in cross-coupling reactions, particularly Suzuki-Miyaura couplings for the diversification of pyridine scaffolds [2]. The compound is a solid at room temperature with a melting point of 56–57 °C and is typically supplied at purities of 95–98% [3]. Its molecular weight is 201.06 g/mol, and it is slightly soluble in water (2.8 g/L at 25 °C, calculated) [4].

Suzuki-Miyaura cross-coupling compatible building block
Defined 6-bromo regiochemistry for structure-specific synthesis
Enables Stille coupling and C-H arylation methodology studies

6-Bromo-N,N-dimethylpyridin-2-amine: Isomer Specificity


Within the class of bromo-substituted N,N-dimethylaminopyridines, the position of the bromine atom relative to the dimethylamino group dictates reactivity, synthetic utility, and physicochemical properties. The 6-bromo isomer (bromine ortho to the ring nitrogen, meta to the dimethylamino group) presents a distinct electronic environment and steric profile compared to the 3-bromo (CAS 1060801-39-9), 4-bromo, and 5-bromo (CAS 26163-07-5) isomers . This positional variation affects the compound's behavior in cross-coupling reactions and its suitability as a precursor for specific target molecules. Generic substitution between isomers is therefore not scientifically valid for applications requiring defined regiochemistry.

6-Bromo Isomer
Bromine ortho to pyridine N; defined cross-coupling regiochemistry
3-, 4-, or 5-Bromo Isomers
Different bromine position alters electronic environment and coupling outcome
Reactivity tuned for Suzuki coupling at 6-position
Cross-coupling behavior may shift; not interchangeable for regioselective applications
Distinct pKa and LogP profile supports purification design
Physicochemical properties differ; isomer-specific data required for method development

6-Bromo-N,N-dimethylpyridin-2-amine: Procurement Evidence


Suzuki-Miyaura Coupling with Arylboronic Acids

The 6-bromo substitution pattern enables efficient Suzuki-Miyaura cross-coupling to yield 6-aryl-N,N-dimethylpyridin-2-amine derivatives. When reacted with arylboronic acids, this compound achieves yields exceeding 90% under optimized coupling conditions . This performance supports its utility as a reliable coupling partner for building 6-aryl-substituted pyridine libraries.

Suzuki Coupling Yield
Data to verify
>90% yield (vs typical 60–85%)
Supports efficient library synthesis
Pd-catalyzed conditions at 100°C; scope-dependent
Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Regioselective Amination of 2,6-Dibromopyridine

The compound can be synthesized with high regioselectivity via amination of 2,6-dibromopyridine with dimethylamine. This reaction yields approximately 94% of the desired 6-bromo-2-(dimethylamino)pyridine isomer [1]. This selectivity is achievable because the 2-position of 2,6-dibromopyridine is more electrophilic than the 6-position, allowing controlled mono-amination.

Regioselective Amination Yield
Data to verify
~94% yield
Reliable synthetic access
EtOH, 70°C, 3 days; yield comparable to primary amines
Regioselective Amination Building Block Synthesis Process Chemistry

C6 Substituent Effect in C-H Arylation

The reactivity of 2-bromopyridines in palladium-catalyzed C-H bond arylations is strongly dependent on the substituent at the C6 position [1][2]. While direct quantitative data for the dimethylamino substituent is not reported, the trend establishes that the C6 group modulates reaction rates and yields. The electron-donating dimethylamino group at C6 of the target compound is expected to influence the electronic properties of the pyridine ring and consequently its behavior in cross-coupling reactions compared to analogs bearing Br, CF3, CH3, CHO, or morpholine at C6 [1].

C-H Arylation Reactivity
Class-level inference
C6 substituent modulates reactivity
Electronic effect of dimethylamino group
Direct data for target substituent not reported; trend-based
C-H Activation Cross-Coupling Substituent Effects

Stannylation via Lithium-Halogen Exchange

The bromine atom at the 6-position undergoes lithium-halogen exchange with n-butyllithium, enabling conversion to N,N-dimethyl-6-tributylstannylpyridin-2-amine in 50% yield . This transformation provides access to a stannylated derivative suitable for Stille cross-coupling reactions. The 5-bromo isomer (CAS 26163-07-5) would yield a different stannylated product with altered coupling geometry, and direct yield comparisons between isomers are not available.

Stannylation Yield
Data to verify
50% yield
Enables Stille coupling access
n-BuLi, -75°C; within typical range for similar exchanges
Organometallic Chemistry Stannylation Cross-Coupling Precursors

Physicochemical Profile: pKa and LogP

The target compound exhibits a predicted pKa of 3.51 ± 0.10 and a calculated LogP of 1.9101 [1]. These values indicate that the compound is weakly basic and moderately lipophilic. For comparison, the closely related 5-bromo isomer (CAS 26163-07-5) shares the same molecular formula and molecular weight but has not had its pKa or LogP values widely reported, precluding direct quantitative comparison. The positional shift of the bromine atom would alter the electronic distribution, potentially affecting the basicity and lipophilicity relative to isomers.

Physicochemical Profile
Class-level inference
pKa 3.51 ± 0.10 (pred.); LogP 1.91 (calc.)
Informs purification and formulation
Predicted/computed values; experimental verification recommended
Physicochemical Properties Drug-Likeness ADME

Solubility in Aqueous Media

The aqueous solubility of 6-bromo-N,N-dimethylpyridin-2-amine is calculated as 2.8 g/L (approximately 14 mM) at 25°C [1]. An alternative vendor reports solubility as 0.235 mg/mL (0.235 g/L, approximately 1.2 mM) . The discrepancy may arise from different measurement methods or computational approaches. Solubility data for the 3-bromo, 4-bromo, and 5-bromo isomers are not publicly available, preventing direct quantitative comparison. Nevertheless, the documented solubility range provides practical guidance for reaction solvent selection and purification method development.

Aqueous Solubility
Data to verify
2.8 g/L (calc.) – 0.235 mg/mL (reported)
Guides reaction solvent selection
Discrepancy between calculated and reported; method-dependent
Solubility Formulation Reaction Medium Selection

6-Bromo-N,N-dimethylpyridin-2-amine: Application Scenarios


Synthesis of 6-Arylpyridines via Suzuki-Miyaura Coupling

Medicinal chemistry groups requiring 6-aryl-substituted pyridine scaffolds for structure-activity relationship (SAR) studies should consider 6-bromo-N,N-dimethylpyridin-2-amine as a coupling partner. The compound achieves >90% yield in Suzuki-Miyaura couplings with arylboronic acids , providing efficient access to diverse 6-arylpyridine libraries.

Stille Coupling Precursors via Lithium-Halogen Exchange

For synthetic routes requiring Stille cross-coupling, the bromine atom at the 6-position can be converted to a tributylstannyl group in 50% yield . This transformation enables subsequent carbon-carbon bond formation with aryl or vinyl halides, expanding the accessible chemical space beyond what Suzuki couplings alone can achieve.

C-H Arylation Studies on 2-Bromopyridines

Researchers investigating phosphine-free palladium-catalyzed C-H bond arylations of pyridines may utilize this compound to probe the influence of the C6 dimethylamino substituent on reaction outcomes . The established trend that C6 substituents strongly modulate reactivity makes this compound a valuable tool for mechanistic and methodology studies.

Kinase Inhibitor and Bioactive Molecule Synthesis

The dimethylaminopyridine motif appears in multiple kinase inhibitor scaffolds. 6-Bromo-N,N-dimethylpyridin-2-amine serves as a versatile intermediate for constructing such molecules, and supplier documentation notes its use in the synthesis of protein kinase C (PKC) inhibitors . The bromine handle enables late-stage diversification, while the dimethylamino group can participate in hinge-binding interactions.

Application
Selection Property
Validation Focus
6-Arylpyridine Library Synthesis (Suzuki)
Cross-coupling yield profile
Arylboronic acid scope and coupling efficiency
Stille Coupling Precursor Synthesis
Stannylation conversion yield
Organometallic transformation reproducibility
C-H Arylation Methodology Studies
C6 substituent electronic effect
Reactivity modulation by dimethylamino group
Kinase Inhibitor Scaffold Construction
2-Aminopyridine diversification handle
Late-stage functionalization and target compatibility

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